molecular formula C10H14O4S B016931 2-Propenoic acid, thiodi-2,1-ethanediyl ester CAS No. 19721-37-0

2-Propenoic acid, thiodi-2,1-ethanediyl ester

Cat. No. B016931
CAS RN: 19721-37-0
M. Wt: 230.28 g/mol
InChI Key: MGBCNPZYUKYBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, thiodi-2,1-ethanediyl ester is a chemical compound commonly known as thioacetals. It is a versatile compound used in various scientific research applications. Thioacetals have a unique structure that allows them to be used in many different chemical reactions. In

Mechanism of Action

Thioacetals are stable compounds that can undergo hydrolysis in the presence of an acid or a base. The hydrolysis reaction releases the original carbonyl compound and the thiol. Thioacetals can also be cleaved by oxidation with various reagents.
Biochemical and Physiological Effects:
Thioacetals have been shown to have antimicrobial and antifungal properties. They can also be used as antioxidants and scavengers of free radicals. Thioacetals have been studied for their potential use in cancer treatment and prevention.

Advantages and Limitations for Lab Experiments

Thioacetals are stable compounds that can be easily synthesized and purified. They are versatile compounds that can be used in many different chemical reactions. However, thioacetals can be sensitive to acid and base hydrolysis, which can limit their use in certain experiments.

Future Directions

Thioacetals have many potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. Future research could focus on the development of new thioacetal derivatives with improved properties and applications. Thioacetals could also be studied for their potential use in drug delivery systems and as chemical sensors.
In conclusion, 2-Propenoic acid, thiodi-2,1-ethanediyl ester is a versatile compound that has many potential applications in scientific research. Thioacetals can be easily synthesized and purified, and they have unique properties that make them useful in many different chemical reactions. Further research could lead to the development of new thioacetal derivatives with improved properties and applications.

Synthesis Methods

Thioacetals can be synthesized by reacting aldehydes or ketones with a thiol in the presence of an acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism. The resulting thioacetal is a stable compound that can be easily purified by distillation or chromatography.

Scientific Research Applications

Thioacetals are widely used in organic synthesis as protecting groups for carbonyl compounds. They can be used to protect aldehydes and ketones from unwanted reactions during chemical transformations. Thioacetals can also be used as intermediates in the synthesis of other organic compounds.

properties

IUPAC Name

2-(2-prop-2-enoyloxyethylsulfanyl)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-3-9(11)13-5-7-15-8-6-14-10(12)4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBCNPZYUKYBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCSCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36787-51-6
Record name 2-Propenoic acid, 1,1′-(thiodi-2,1-ethanediyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36787-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6066521
Record name 2-Propenoic acid, thiodi-2,1-ethanediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, thiodi-2,1-ethanediyl ester

CAS RN

19721-37-0
Record name 1,1′-(Thiodi-2,1-ethanediyl) di-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19721-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1'-(thiodi-2,1-ethanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-(thiodi-2,1-ethanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, thiodi-2,1-ethanediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiodi-2,1-ethanediyl diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.